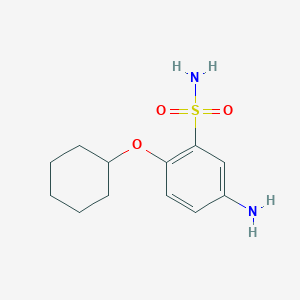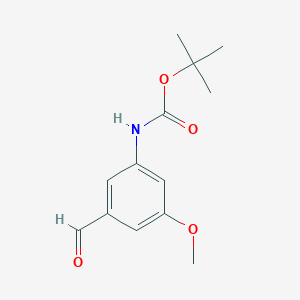
ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone, ethyl chloroformate, and ®-1-phenylethylamine.
Formation of Intermediate: Cyclohexanone undergoes a reaction with ethyl chloroformate in the presence of a base to form an intermediate ester.
Amine Addition: The intermediate ester reacts with ®-1-phenylethylamine under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions, automated synthesis, and advanced purification techniques are employed to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (1R,2S)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Ethyl (1S,2R)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Ethyl (1R,2S)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
Uniqueness
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. The compound’s unique properties make it valuable for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H26ClNO2 |
|---|---|
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
ethyl 2-(1-phenylethylamino)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;1H |
Clave InChI |
QEPMKQQWRZBOMR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)



![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)

![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)

